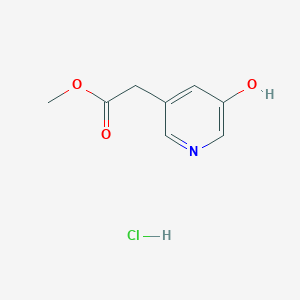

Methyl 2-(5-hydroxypyridin-3-yl)acetate;hydrochloride

Description

Methyl 2-(5-hydroxypyridin-3-yl)acetate hydrochloride is a pyridine derivative featuring a hydroxyl group at the 5-position of the pyridine ring, an acetate ester moiety at the 2-position, and a hydrochloride salt. Its molecular formula is C₈H₉NO₃·HCl (calculated based on structural analogs in and ). The compound’s SMILES notation is COC(=O)C(C1=CN=CC=C1)O.Cl, highlighting the ester linkage and hydroxyl substitution . This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and ester functionality, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

methyl 2-(5-hydroxypyridin-3-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c1-12-8(11)3-6-2-7(10)5-9-4-6;/h2,4-5,10H,3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVDMHXEHRCKCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CN=C1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 2-(5-hydroxypyridin-3-yl)acetate;hydrochloride typically involves the esterification of 5-hydroxypyridine-3-carboxylic acid with methanol in the presence of a suitable acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-(5-hydroxypyridin-3-yl)acetate;hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or amines.

Scientific Research Applications

Methyl 2-(5-hydroxypyridin-3-yl)acetate;hydrochloride is widely used in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Methyl 2-(5-hydroxypyridin-3-yl)acetate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biochemical pathways by acting as an inhibitor or activator, depending on the context of its use. The exact molecular targets and pathways involved vary based on the specific application and experimental conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Position and Type of Substituents

- 2-(4-Chloropyridin-2-yl)acetic Acid Hydrochloride (Similarity: 0.85, CAS 1688656-71-4): This compound substitutes chlorine at the 4-position of the pyridine ring and lacks the hydroxyl group.

2-(5-Methoxypyridin-2-yl)acetic Acid Hydrochloride (CAS 1798730-78-5):

The methoxy group at the 5-position (vs. hydroxyl in the target) introduces greater lipophilicity and electron-donating effects, which may alter metabolic stability and receptor binding in biological systems. Its molecular weight (203.62 g/mol) is slightly higher due to the methoxy group .

Methyl vs. Hydroxyl Substitutions

Functional Group Modifications

Ester vs. Acid Derivatives

5-Chloro-3-methylpyridine-2-carboxylic Acid (Similarity: 0.80, CAS 886365-46-4):

This compound replaces the acetate ester with a carboxylic acid group. The free carboxylic acid enhances acidity (lower pKa) and may improve metal chelation properties but reduces cell membrane permeability compared to the esterified target compound .- Ethyl 2-Amino-2-(3-chloropyridin-4-yl)acetate Hydrochloride (CAS 1956332-71-0): Substitution of the hydroxyl group with an amino group introduces basicity, altering pH-dependent solubility. The ethyl ester (vs. methyl) may slow hydrolysis rates, extending in vivo half-life .

Structural Analogues with Complex Moieties

- The primary amine group increases reactivity, necessitating stringent storage conditions (e.g., moisture control) .

Comparative Data Table

Research Implications

- Solubility and Bioavailability : Hydroxyl and carboxylic acid groups enhance water solubility but may limit blood-brain barrier penetration, whereas methyl/ethoxy groups improve lipid solubility .

- Reactivity: Amino-substituted derivatives (e.g., ) exhibit higher reactivity, requiring careful handling .

- Synthetic Applications : The target compound’s ester group allows for facile hydrolysis to carboxylic acids, a common prodrug strategy .

Biological Activity

Methyl 2-(5-hydroxypyridin-3-yl)acetate;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in neuroprotection and as a therapeutic agent in various diseases. This article synthesizes current research findings, case studies, and experimental data regarding its biological activity.

- Chemical Name: Methyl 2-(5-hydroxypyridin-3-yl)acetate;hydrochloride

- Molecular Formula: C8H9NO3·HCl

- CAS Number: 2375268-94-1

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of hydroxypyridinone derivatives, including methyl 2-(5-hydroxypyridin-3-yl)acetate;hydrochloride. These compounds have shown effectiveness in trapping reactive carbonyl species (RCS) and reactive oxygen species (ROS), which are implicated in neurodegenerative diseases such as Alzheimer's disease (AD).

Key Findings:

-

In vitro Studies :

- The compound demonstrated significant inhibition of methylglyoxal-induced apoptosis in neuronal-like PC12 cells, suggesting a protective effect against oxidative stress .

- It exhibited good absorption, distribution, metabolism, and excretion (ADME) properties, making it a promising candidate for further development in neuroprotective therapies .

- Mechanism of Action :

Potential Applications in Disease Modification

The compound's structural analogues have been explored for their roles as disease-modifying agents, particularly in conditions like Parkinson's disease. Research indicates that modifications to the molecular structure can enhance lipophilicity and permeability, potentially improving therapeutic outcomes.

Case Studies:

- Parkinson's Disease :

- Structural analogues of methylphenidate have been investigated for their ability to reduce alpha-synuclein aggregation, a hallmark of Parkinson's disease pathology. Modifications similar to those found in methyl 2-(5-hydroxypyridin-3-yl)acetate;hydrochloride could influence synaptic interactions and mitigate disease progression .

Comparative Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.